3-Methylpyrrolidine-3-carboxylic acid hydrochloride

CAS No.: 1222503-25-4

Cat. No.: VC5154112

Molecular Formula: C6H12ClNO2

Molecular Weight: 165.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1222503-25-4 |

|---|---|

| Molecular Formula | C6H12ClNO2 |

| Molecular Weight | 165.62 |

| IUPAC Name | 3-methylpyrrolidine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)2-3-7-4-6;/h7H,2-4H2,1H3,(H,8,9);1H |

| Standard InChI Key | IYAXHUVEAMLCRL-UHFFFAOYSA-N |

| SMILES | CC1(CCNC1)C(=O)O.Cl |

Introduction

Chemical Structure and Nomenclature

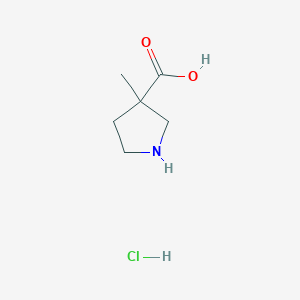

The molecular structure of 3-methylpyrrolidine-3-carboxylic acid hydrochloride consists of a five-membered pyrrolidine ring with a methyl group (-CH₃) and a carboxylic acid group (-COOH) attached to the third carbon. Protonation of the amine group by hydrochloric acid forms the hydrochloride salt (C₆H₁₁NO₂·HCl). The IUPAC name is 3-methylpyrrolidine-3-carboxylic acid hydrochloride, with a molecular weight of 165.62 g/mol .

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁NO₂·HCl | |

| Molecular Weight | 165.62 g/mol | |

| Density | 1.153 ± 0.06 g/cm³ (20°C) | |

| Boiling Point | 91.1 ± 25.4°C | |

| Melting Point | Not Reported | – |

The compound’s stereochemistry is critical; the (R)-enantiomer exhibits enhanced catalytic activity compared to L-proline derivatives .

Synthesis and Optimization

Synthetic Routes

The synthesis of 3-methylpyrrolidine-3-carboxylic acid hydrochloride involves multi-step organic transformations. A widely cited method from academic research includes:

-

Enolate Formation: Diethyl methylmalonate undergoes deprotonation with NaH to generate an enolate, which reacts with dibromoethane via SN2 substitution.

-

Gabriel Synthesis: Introduction of a phthalimide group replaces the bromide, forming a secondary amine intermediate.

-

Enzymatic Hydrolysis: Pig liver esterase (PLE) selectively hydrolyzes one ester group to yield a chiral carboxylic acid.

-

Cyclization and Hydrogenation: Para-nitrobenzyl bromide directs cyclization to form a pyrrolidinone ring, followed by hydrogenolysis to remove the benzyl group.

-

Salt Formation: Treatment with HCl produces the hydrochloride salt .

Table 2: Key Synthesis Steps and Conditions

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | NaH, THF, dibromoethane, reflux | Enolate alkylation | 76% |

| 2 | K₂CO₃, DMF, para-nitrobenzyl bromide | Amine protection and stereodirection | 85% |

| 3 | PLE, pH 7.4 buffer | Chiral center formation | 68% |

| 4 | H₂, Pd/C, MeOH | Deprotection and cyclization | 92% |

Enantioselective Hydrogenation

A patent describes an alternative enantioselective hydrogenation method using chiral catalysts like MeOBiphep-Ru complexes. This approach achieves >99.9% enantiomeric excess (ee) under mild conditions (50°C, 40 bar H₂), bypassing tedious purification steps .

Physicochemical Properties

The hydrochloride salt’s density (1.153 g/cm³) and moderate boiling point (91.1°C) make it suitable for reactions in polar aprotic solvents . Unlike L-proline, the methyl group enhances solubility in nonpolar media (e.g., CH₂Cl₂), enabling broader application in asymmetric catalysis .

Applications in Organic Synthesis

Organocatalysis

3-Methylpyrrolidine-3-carboxylic acid hydrochloride serves as an efficient organocatalyst in Michael and Aldol reactions. Comparative studies show it achieves 92% ee in asymmetric Aldol additions, outperforming L-proline (78% ee) due to improved steric shielding .

Table 3: Catalytic Performance vs. L-Proline

| Reaction | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| Aldol Addition | L-Proline | 65 | 78 |

| Aldol Addition | 3-Methylpyrrolidine-3-carboxylic acid | 88 | 92 |

| Michael Reaction | L-Proline | 58 | 70 |

| Michael Reaction | 3-Methylpyrrolidine-3-carboxylic acid | 82 | 85 |

Pharmaceutical Intermediates

The compound is a precursor to neuroactive agents targeting GABA receptors. Patent highlights its role in synthesizing 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids, which show promise in treating anxiety and epilepsy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume